molecular formula C12H14O3 B6145502 (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid CAS No. 60326-41-2

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B6145502
CAS No.: 60326-41-2
M. Wt: 206.2
InChI Key:
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Description

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid is an organic compound with a unique structure that includes a phenyl group substituted with a propan-2-yloxy group and a prop-2-enoic acid moiety

Scientific Research Applications

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazard information for “(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid” can be found in databases like PubChem . This includes toxicity information, safety precautions, and handling guidelines .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid typically involves the reaction of 2-(propan-2-yloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated derivatives

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: (2E)-3-phenylprop-2-enal

    Ibuprofen: 2-(4-isobutylphenyl)propanoic acid

    Phenobarbital: 5-ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

(2E)-3-[2-(propan-2-yloxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the prop-2-enoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

60326-41-2

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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